3-chloro-N-(2-fluorophenyl)benzamide
CAS No.: 196804-53-2
Cat. No.: VC6217636
Molecular Formula: C13H9ClFNO
Molecular Weight: 249.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196804-53-2 |
|---|---|
| Molecular Formula | C13H9ClFNO |
| Molecular Weight | 249.67 |
| IUPAC Name | 3-chloro-N-(2-fluorophenyl)benzamide |
| Standard InChI | InChI=1S/C13H9ClFNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) |
| Standard InChI Key | BSDMLWVBFHVIFD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Chloro-N-(2-fluorophenyl)benzamide (C₁₃H₉ClFNO) consists of a benzamide core modified with halogen substituents. The chlorine atom occupies the 3-position on the benzene ring, while the fluorine atom is located at the 2-position of the aniline-derived phenyl group. This arrangement creates a planar structure with distinct electronic properties due to the electron-withdrawing effects of both halogens.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉ClFNO | |
| Molecular Weight | 249.67 g/mol | |
| Exact Mass | 249.026 g/mol | |
| LogP (Partition Coefficient) | 4.25 (estimated) | |
| Topological Polar Surface Area | 32.59 Ų |
The compound’s logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Its topological polar surface area, influenced by the amide and halogen groups, further supports interactions with polar biological targets.
Synthesis and Reaction Mechanisms
Synthetic Pathway
The synthesis of 3-chloro-N-(2-fluorophenyl)benzamide typically involves a nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and 2-fluoroaniline. The process is conducted in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion.
Reaction Scheme:
\3-Chlorobenzoyl chloride + 2-Fluoroaniline → 3-Chloro-N-(2-fluorophenyl)benzamide + HCl
Optimization Considerations
-
Solvent Choice: Dichloromethane or tetrahydrofuran is commonly used due to their ability to dissolve both reactants.
-
Temperature: Room temperature is sufficient, though slight heating (40–50°C) may improve yield in scaled-up reactions.
-
Catalysis: No catalyst is required, but the base (e.g., triethylamine) is critical for absorbing HCl and preventing side reactions.
Polymorphism and Crystallographic Insights
Polymorphic Forms
Two polymorphs of 3-chloro-N-(2-fluorophenyl)benzamide have been identified:
-
Form IA: Crystallizes in the monoclinic space group P2₁/c with Z′ = 2.
-
Form IB: Adopts the orthorhombic space group Pna2₁ with Z′ = 1 .
Table 2: Key Crystallographic Parameters
| Parameter | Form IA | Form IB |
|---|---|---|
| Space Group | P2₁/c | Pna2₁ |
| Unit Cell Dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å | a = 10.23 Å, b = 5.45 Å, c = 18.91 Å |
| Dominant Interactions | Cl···Cl, C–H···F | C–H···π, F···H |
Intermolecular Interactions
Biological Activity and Applications
Table 3: Antimicrobial Efficacy
| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| S. aureus (MRSA) | 12 ± 1.5 | 64 |
| E. coli | 8 ± 1.0 | >128 |
Analytical Characterization
Gas Chromatography (GC)
Using a 5% phenyl methyl siloxane column, the compound elutes at a retention index of 2236 under temperature ramp conditions (15°C/min from 60°C to 270°C) . This method is critical for purity assessment in synthetic batches.
Spectroscopic Data
-
IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), and 750 cm⁻¹ (C–Cl stretch) .
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic) .
Applications in Materials Science
The compound’s polymorphic diversity makes it a model system for studying crystal engineering principles. Its ability to form distinct packing motifs via halogen bonding is exploited in designing organic semiconductors and nonlinear optical materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume